![molecular formula C16H11N3O2 B14149572 2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 5994-03-6](/img/structure/B14149572.png)
2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of benzimidazole with isoindole-dione derivatives. One common method involves the reaction of 1,2-phenylenediamine with phthalic anhydride under acidic conditions to form the isoindole-dione core. This intermediate is then reacted with benzimidazole derivatives in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA and proteins, affecting their function. This interaction can lead to the inhibition of enzymes involved in critical biological pathways, such as DNA replication and protein synthesis. Additionally, the compound may induce oxidative stress in cells, leading to cell death .
類似化合物との比較
Similar Compounds
2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of the isoindole-dione moiety.
N,N´-bis-(benzimidazol-2-yl-methyl)amine: Contains two benzimidazole rings linked by an amine group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole ring linked to a phenyl group via a methanone bridge.
Uniqueness
2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the benzimidazole and isoindole-dione structures. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
5994-03-6 |
|---|---|
分子式 |
C16H11N3O2 |
分子量 |
277.28 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11N3O2/c20-15-10-5-1-2-6-11(10)16(21)19(15)9-14-17-12-7-3-4-8-13(12)18-14/h1-8H,9H2,(H,17,18) |
InChIキー |
RJOUMZRSXKETEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


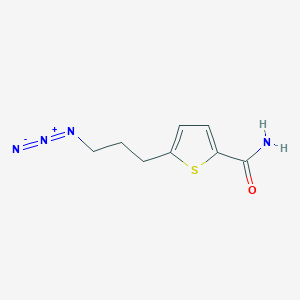
![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)

![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)

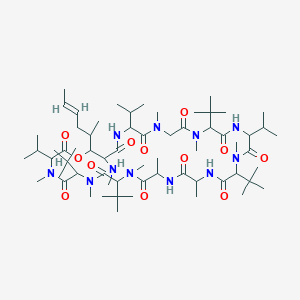
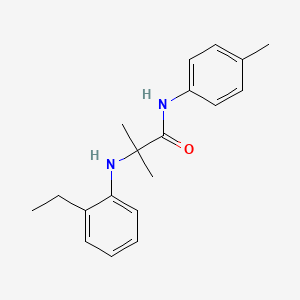
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
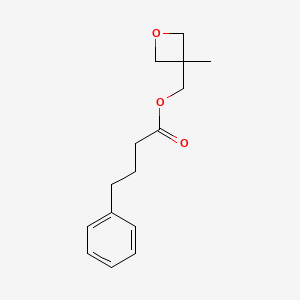
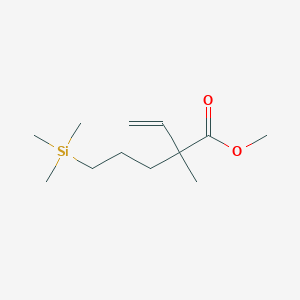
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
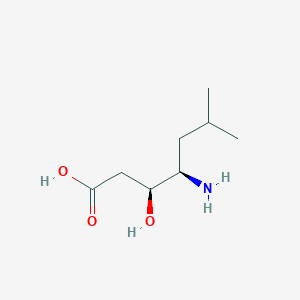
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
